2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
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Description
The compound “2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole” is an organic molecule that contains a furan ring, a benzodiazole ring, and a methylphenyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring . A methylphenyl group consists of a phenyl group with a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the furan, benzodiazole, and methylphenyl groups. These groups would contribute to the overall shape, size, and electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Corrosion Inhibition
Amino acid compounds, including derivatives closely related to the specified chemical structure, have been investigated for their corrosion inhibition properties on steel surfaces in acidic environments. These studies employ electrochemical techniques to assess the effectiveness of such compounds in preventing corrosion, indicating the potential of furan and benzodiazole derivatives in protective coatings and materials science (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial and Antifungal Activities
Research into thiazolopyrimidine derivatives, which share a structural motif with the specified chemical, has demonstrated significant antimicrobial and antifungal activities. These compounds have been synthesized and evaluated against a variety of bacterial and fungal strains, showcasing the broader applicability of benzodiazole and furan derivatives in developing new antimicrobial agents (Selvam, Karthik, Palanirajan, & Ali, 2012).
Pharmacological Evaluation for Antidepressant and Antianxiety Effects
Novel derivatives incorporating the furan and benzodiazole moieties have been synthesized and evaluated for their antidepressant and antianxiety effects. Such studies highlight the potential therapeutic applications of these compounds in treating psychological disorders, indicating a significant area of interest for future pharmacological research (Kumar et al., 2017).
Material Science and Polymer Chemistry
Furan and benzochalcogenodiazole-based monomers have been designed and synthesized for electronic applications, demonstrating the utility of such compounds in creating materials with specific electronic properties, such as low bandgap polymers suitable for electrochromic devices and photovoltaic applications (İçli-Özkut et al., 2013).
Anticancer and Antiangiogenic Activities
The benzofuran derivatives have shown promise in anticancer and antiangiogenic activities, targeting specific sites on tubulin. Such research underscores the potential of furan and benzodiazole derivatives in developing new, targeted cancer therapies, reflecting the versatility of these compounds in medicinal chemistry (Romagnoli et al., 2015).
properties
IUPAC Name |
2-(furan-2-yl)-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-8-10-15(11-9-14)13-21-17-6-3-2-5-16(17)20-19(21)18-7-4-12-22-18/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHUCXGWOENJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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